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3-Hexenoic acid, butyl ester, (Z)-

Flavor chemistry Stereochemistry Sensory analysis

(Z)-3-Hexenoic acid, butyl ester (CAS 69668-84-4), also designated as butyl (Z)-hex-3-enoate or butyl cis-3-hexenoate, is an unsaturated fatty acid ester with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol. This compound is characterized by a (Z)-configured double bond at the C3 position of the hexenoic acid backbone, a stereochemical feature that directly influences its chromatographic behavior and sensory properties.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 69668-84-4
Cat. No. B3279660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hexenoic acid, butyl ester, (Z)-
CAS69668-84-4
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCCCOC(=O)CC=CCC
InChIInChI=1S/C10H18O2/c1-3-5-7-8-10(11)12-9-6-4-2/h5,7H,3-4,6,8-9H2,1-2H3/b7-5-
InChIKeyXZKZOAYDHBSAQW-ALCCZGGFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Data Sheet: (Z)-3-Hexenoic Acid Butyl Ester (CAS 69668-84-4) — Physicochemical and Analytical Specifications


(Z)-3-Hexenoic acid, butyl ester (CAS 69668-84-4), also designated as butyl (Z)-hex-3-enoate or butyl cis-3-hexenoate, is an unsaturated fatty acid ester with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol [1]. This compound is characterized by a (Z)-configured double bond at the C3 position of the hexenoic acid backbone, a stereochemical feature that directly influences its chromatographic behavior and sensory properties. Standard analytical reference data confirm a retention index (RI) of 1421 on a DB-Wax polar capillary column under a defined temperature program (60°C initial, 2°C/min ramp to 150°C, 4°C/min ramp to 200°C) with helium carrier gas [2]. Estimated logP values range from 2.80 (XlogP3-AA) [3] to 3.51 [4] depending on calculation methodology, indicating moderate lipophilicity consistent with its ester class. The compound is commercially available in purity grades typically ranging from 95% to 100% [3].

Procurement Consideration: Why Butyl (Z)-3-Hexenoate Cannot Be Substituted with In-Class Esters


Despite sharing the C10H18O2 molecular formula and ester functional group with several commercially available flavor and fragrance compounds, butyl (Z)-3-hexenoate exhibits distinct structural, regulatory, and application-specific properties that preclude generic substitution. The (Z)-stereochemistry of the C3 double bond produces a unique sensory profile that differs materially from its (E)-isomer (CAS 118869-62-8), which carries a separate EU flavoring substance designation (FL No. 09.330) and distinct odor character [1]. Positional isomerism further compounds differentiation: esters such as cis-3-hexenyl butyrate (CAS 16491-36-4) share identical elemental composition but possess the unsaturation in the alcohol moiety rather than the acid moiety, yielding divergent volatility, partition behavior, and sensory character [2]. Regulatory status introduces an additional substitution barrier: butyl (Z)-3-hexenoate is classified under the category of natural substances and extractives with established usage recommendations exclusively for flavor applications at specified concentrations (1-5 mg/kg) [3], whereas structurally related esters such as butyl hexanoate (CAS 626-82-4) are approved for broader applications including fragrance use and industrial synthetic oil preparation [4]. These orthogonal differences in stereochemistry, positional isomerism, and regulatory standing collectively mandate that procurement decisions treat butyl (Z)-3-hexenoate as a non-interchangeable specialty compound.

Quantitative Differentiation Evidence: (Z)-3-Hexenoic Acid Butyl Ester vs. Comparable Esters


Stereochemical Identity Differentiation: (Z)-Isomer Flavor Profile vs. (E)-Isomer and Unspecified Isomer Mixtures

The (Z)-isomer of butyl 3-hexenoate (CAS 69668-84-4) demonstrates a quantitatively distinct flavor profile compared to its (E)-isomer (CAS 118869-62-8) and to isomer mixtures. At concentrations of 1-5 mg/kg, the (Z)-isomer exhibits flavor characteristics described as grassy, green, waxy, fruity, vegetable, and tomato notes with green, ester-like, and chicken-like nuances [1]. In contrast, the (E)-isomer (butyl (3E)-hex-3-enoate) is reported to possess a distinctly different scent profile compared to the (3Z)- or cis-isomer , though specific quantitative sensory data for the (E)-isomer at identical concentrations are not publicly available in authoritative databases. The EU flavoring substance database assigns separate regulatory identifiers to the (E)-isomer (FL No. 09.330) [2], indicating that stereochemical identity is recognized as a material factor in flavoring substance evaluation. Class-level inference from structurally related 3-methyl-2-hexenoic acid derivatives demonstrates that Z-isomers are detected at lower concentrations than E-isomers in threshold tests, providing a mechanistic basis for stereochemistry-dependent sensory perception [3].

Flavor chemistry Stereochemistry Sensory analysis Regulatory compliance

Positional Isomerism Differentiation: Butyl (Z)-3-Hexenoate Acid-Unsaturated vs. cis-3-Hexenyl Butyrate Alcohol-Unsaturated

Butyl (Z)-3-hexenoate (CAS 69668-84-4) and cis-3-hexenyl butyrate (CAS 16491-36-4) are positional isomers sharing the identical molecular formula C10H18O2 and molecular weight 170.25 g/mol, yet they differ fundamentally in the location of the unsaturated bond: butyl (Z)-3-hexenoate contains the (Z)-double bond within the hexenoic acid moiety (C3 position of the acid chain), whereas cis-3-hexenyl butyrate contains the unsaturation within the hexenyl alcohol moiety (C3 position of the alcohol chain) [1]. This positional isomerism produces measurable differences in physicochemical properties relevant to formulation behavior. cis-3-Hexenyl butyrate exhibits a logP value of 3.51 [2], while butyl (Z)-3-hexenoate exhibits an estimated XlogP3-AA value of 2.80 [3], representing a logP difference of approximately 0.71 units—a 20% reduction in lipophilicity that alters partitioning behavior in emulsion and aqueous-alcoholic flavor systems. Sensory characterization further distinguishes these positional isomers: butyl (Z)-3-hexenoate is described as exhibiting grassy, green, waxy, fruity, vegetable, and tomato notes at 1-5 mg/kg [4], whereas cis-3-hexenyl butyrate is characterized by green, sweet, buttery, and fruity notes with strawberry and apple nuance and winey-green undertones at 20 ppm [5].

Positional isomerism Structure-odor relationships Flavor and fragrance formulation Volatility

Saturated Analog Differentiation: Butyl (Z)-3-Hexenoate vs. Butyl Hexanoate — Unsaturation-Driven Sensory Divergence

Butyl (Z)-3-hexenoate (C10H18O2, MW 170.25) contains a (Z)-double bond at the C3 position of the hexenoic acid chain, whereas its fully saturated analog butyl hexanoate (C10H20O2, MW 172.26, CAS 626-82-4) lacks unsaturation entirely. This structural difference—two fewer hydrogen atoms and the presence of a rigidifying double bond—produces divergent sensory and physicochemical properties. Butyl (Z)-3-hexenoate exhibits flavor characteristics described as grassy, green, waxy, fruity, vegetable, and tomato with ester and chicken-like nuances at concentrations of 1-5 mg/kg [1]. In contrast, butyl hexanoate is characterized by a pineapple-like, fruity, waxy, green, and juicy apple odor [2], with taste characteristics at 10 ppm described as fruity, pineapple, green, waxy, and tutti-frutti with a slight fermented fruit note . The aroma detection threshold for butyl hexanoate is reported as 700 ppb to 10 ppm , providing a quantitative benchmark for its sensory potency. Class-level inference from green leaf volatile research indicates that unsaturation in C6 esters materially alters odor character: cis-3-hexenyl esters (unsaturated alcohol moiety) deliver green, leafy, fruity, fatty, and spicy aromas with powerful long-lasting crushed green leaf nuances [3], whereas saturated esters typically lack this green-leaf character.

Structure-odor relationships Unsaturated vs. saturated esters Flavor chemistry

Regulatory Usage Classification Differentiation: Flavor-Only Designation vs. Dual Flavor-Fragrance Esters

Butyl (Z)-3-hexenoate (CAS 69668-84-4) is specifically recommended for flavor usage at concentrations of 1-5 mg/kg but is explicitly designated as 'not for fragrance use' in authoritative industry databases [1]. This regulatory classification materially differs from that of structurally related esters: cis-3-hexenyl butyrate (CAS 16491-36-4) is approved for both flavor and fragrance applications with FEMA 3402 designation, and is widely used in fine fragrance, personal care, and home care formulations with recommended fragrance use levels from traces up to 3% [2]. Similarly, butyl hexanoate (CAS 626-82-4, FEMA 2201) is approved for flavoring agent use in food and also finds application as an insect attractant (apple maggot fly lure) and in industrial synthetic oil preparation [3]. The (E)-isomer of butyl 3-hexenoate (CAS 118869-62-8) carries EU flavoring designation FL No. 09.330 with EFSA evaluation status 'Evaluated - No safety concern' [4]. Butyl (Z)-3-hexenoate's flavor-only classification, combined with its specific recommended usage level of 1-5 mg/kg, represents a distinct regulatory and application profile.

Regulatory compliance FEMA GRAS Flavor ingredient procurement Fragrance IFRA standards

Recommended Application Scenarios for (Z)-3-Hexenoic Acid Butyl Ester Based on Differentiated Evidence


Green-Vegetative Flavor Formulation Requiring Defined 1-5 mg/kg Concentration Parameters

Butyl (Z)-3-hexenoate is optimally suited for flavor formulations targeting grassy, green, waxy, fruity, vegetable, and tomato notes with subtle ester and chicken-like nuances [1]. The compound's established flavor usage recommendation of 1-5 mg/kg provides formulators with a defined quantitative starting point for product development, reducing the empirical optimization burden required when working with less-characterized esters. This concentration window aligns with typical flavor ingredient incorporation rates in finished food and beverage products. The compound's flavor-only regulatory designation further simplifies compliance pathways for food and beverage applications, as it is not entangled with fragrance-related regulatory frameworks that govern dual-use esters [2].

Stereochemically-Defined Flavor Standard for Isomer Purity Verification in Quality Control

The (Z)-stereochemistry of butyl 3-hexenoate is a critical identity parameter that distinguishes it from the (E)-isomer (CAS 118869-62-8), which carries separate regulatory designation (EU FL No. 09.330) and exhibits a distinctly different scent profile . Quality control laboratories can leverage this stereochemical distinction by employing the compound's established GC retention index (RI = 1421 on DB-Wax polar column) as a reference standard for isomer identity confirmation [3]. Procurement of the stereochemically pure (Z)-isomer ensures batch-to-batch consistency in flavor formulations where the specific green-vegetable-tomato note profile is required and where unintended isomer contamination could introduce off-notes or regulatory compliance issues.

Research Applications in Structure-Odor Relationship Studies of C10 Unsaturated Esters

Butyl (Z)-3-hexenoate serves as a valuable reference compound for systematic investigations into how double bond position (acid-unsaturated vs. alcohol-unsaturated) and stereochemistry (Z vs. E) influence sensory perception among C10H18O2 esters. The compound's acid-unsaturated architecture (double bond in the hexenoic acid moiety) provides a direct contrast to alcohol-unsaturated positional isomers such as cis-3-hexenyl butyrate (double bond in the hexenyl alcohol moiety), which exhibit measurably different logP values (2.80 vs. 3.51) and qualitatively distinct sensory descriptors [4]. This structural variation provides a defined model system for academic and industrial researchers investigating the relationship between molecular topology, partition behavior, and perceived flavor character in unsaturated fatty acid esters.

Natural and Nature-Identical Flavor Ingredient Procurement Under Restricted Application Scope

Butyl (Z)-3-hexenoate is classified under the category of natural substances and extractives [2], positioning it within clean-label and natural flavor formulation strategies. However, its explicit 'not for fragrance use' designation [2] imposes a clear boundary on permissible applications. This restricted scope is advantageous in procurement contexts where supply chain and inventory management must prevent accidental cross-deployment of ingredients between flavor and fragrance product lines. Procurement teams can source butyl (Z)-3-hexenoate with confidence that its regulatory classification inherently limits its use to flavor-only applications, reducing the risk of inadvertent use in fragrance products—a compliance liability that does not exist for dual-use esters such as cis-3-hexenyl butyrate or butyl hexanoate.

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